molecular formula C14H10N2O2 B14750953 3-Nitro-9-vinylcarbazole CAS No. 1147-69-9

3-Nitro-9-vinylcarbazole

Cat. No.: B14750953
CAS No.: 1147-69-9
M. Wt: 238.24 g/mol
InChI Key: FNALUOMDZYDJLK-UHFFFAOYSA-N
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Description

3-Nitro-9-vinylcarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis .

Preparation Methods

The synthesis of 3-Nitro-9-vinylcarbazole typically involves the nitration of 9-vinylcarbazole. The nitration process introduces a nitro group (-NO2) at the 3-position of the carbazole ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group without affecting the vinyl group .

Industrial production methods for carbazole derivatives, including this compound, often involve large-scale nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining safety and environmental standards .

Chemical Reactions Analysis

3-Nitro-9-vinylcarbazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions include 3-amino-9-vinylcarbazole and various substituted carbazole derivatives, depending on the reagents and conditions used .

Scientific Research Applications

3-Nitro-9-vinylcarbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-9-vinylcarbazole in its various applications is primarily based on its electronic properties. The nitro group is an electron-withdrawing group, which affects the electron density of the carbazole ring and the vinyl group. This modification enhances the compound’s ability to participate in electron transfer processes, making it suitable for use in optoelectronic devices and sensors .

In biological applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, making it useful as a fluorescent probe .

Comparison with Similar Compounds

3-Nitro-9-vinylcarbazole can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its balance of electronic properties, making it versatile for various applications in organic electronics, photovoltaics, and biological research.

Properties

CAS No.

1147-69-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

9-ethenyl-3-nitrocarbazole

InChI

InChI=1S/C14H10N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h2-9H,1H2

InChI Key

FNALUOMDZYDJLK-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

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